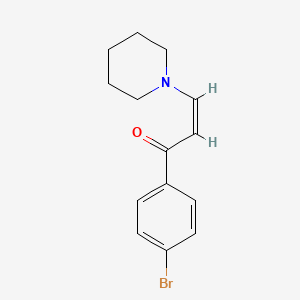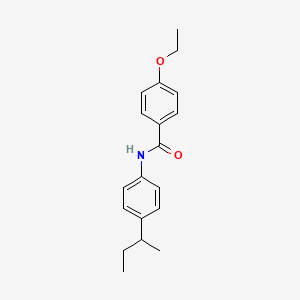
1-(4-bromophenyl)-3-(1-piperidinyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(1-piperidinyl)-2-propen-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP), is a synthetic cathinone with psychoactive properties. It belongs to the class of substituted cathinones, which are synthetic derivatives of the naturally occurring stimulant cathinone found in the khat plant. MPHP is a designer drug that has gained popularity in recent years due to its stimulating effects and availability on the illicit drug market.
Mécanisme D'action
MPHP acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a euphoric and energizing effect, similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
MPHP has been shown to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications and hyperthermia. It also causes vasoconstriction, which can lead to tissue damage and necrosis. Long-term use of MPHP can lead to addiction, psychosis, and other mental health problems.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it a reliable compound for research. It also has a well-defined mechanism of action, which allows for the investigation of its effects on the brain and body. However, the use of MPHP in lab experiments is limited by its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is used safely and responsibly.
Orientations Futures
There are several future directions for research on MPHP. One area of interest is the development of therapeutic applications for MPHP, such as its potential use in the treatment of dopamine-related disorders. Another area of research is the investigation of the long-term effects of MPHP on the brain and body, including its potential for addiction and mental health problems. Additionally, research on the synthesis and purification of MPHP could lead to the development of safer and more reliable methods for its production.
Conclusion
In conclusion, MPHP is a synthetic cathinone with psychoactive properties that has gained popularity on the illicit drug market. Its synthesis method is well-established, and it has been used in several scientific research studies to investigate its effects on the brain and body. MPHP acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain, leading to a euphoric and energizing effect. However, its use is limited by its potential for abuse and addiction, and long-term use can lead to cardiovascular complications and mental health problems. Future research on MPHP could lead to the development of therapeutic applications and safer methods for its production.
Méthodes De Synthèse
MPHP can be synthesized by the condensation of 4-bromobenzaldehyde and 1-piperidinone, followed by reduction with lithium aluminum hydride. The resulting product is then treated with propionic anhydride to form MPHP. This synthesis method has been described in several research papers and provides a reliable route for the production of MPHP.
Applications De Recherche Scientifique
MPHP has been used in several scientific research studies to investigate its psychoactive properties and potential therapeutic applications. One study found that MPHP has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that MPHP may have potential as a treatment for dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
(Z)-1-(4-bromophenyl)-3-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-8,11H,1-3,9-10H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRXSABOVXHRIN-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5105087.png)
![(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5105090.png)
![3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5105109.png)
![1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5105116.png)
![2,6-dimethoxy-4-{[4-(3-methylcyclohexyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5105120.png)

![4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one](/img/structure/B5105153.png)
![5-{3-ethoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105154.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5105166.png)
![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5105174.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5105179.png)
